molecular formula C10H12N2O3 B1349698 4-(4-Morpholinyl)-picolinic acid CAS No. 66933-68-4

4-(4-Morpholinyl)-picolinic acid

Cat. No.: B1349698
CAS No.: 66933-68-4
M. Wt: 208.21 g/mol
InChI Key: WNGUXTKNKZIMJC-UHFFFAOYSA-N
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Description

Overview of Picolinic Acid and its Significance in Chemical and Biomedical Sciences

Picolinic acid, also known as pyridine-2-carboxylic acid, is an organic compound with the formula C₅H₄N(CO₂H). wikipedia.org It is a derivative of pyridine (B92270) with a carboxylic acid group at the 2-position. wikipedia.orgontosight.ai This compound is a catabolite of the amino acid tryptophan, produced via the kynurenine (B1673888) pathway. wikipedia.orgchemicalbook.com While its precise physiological functions are still under investigation, picolinic acid has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects. chemicalbook.comnih.gov

In the realm of chemical sciences, picolinic acid is recognized for its role as a bidentate chelating agent for various elements, including chromium, zinc, manganese, copper, and iron. wikipedia.orgchemicalbook.com This chelating ability is a key physical characteristic that has been extensively researched. nih.gov Its structure, featuring a nitrogen atom and a carboxylic acid group, allows it to form stable complexes with metal ions, a property that is leveraged in various chemical applications. wikipedia.orgnih.gov

From a biomedical perspective, picolinic acid and its derivatives are of significant interest. ontosight.ai They have been explored for their potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai Picolinic acid itself is known to have immunomodulatory effects and is believed to play a role in the absorption of zinc and other di- and trivalent ions in the small intestine. wikipedia.orgontosight.aichemicalbook.com Furthermore, it has demonstrated anti-viral properties in both in vitro and in vivo studies. nih.gov The metabolism of tryptophan to picolinic acid is a crucial pathway, and its metabolites are believed to be significant in the pathogenesis of inflammatory disorders within the central nervous system. nih.gov

The Role of Pyridine and Morpholine (B109124) Moieties in Contemporary Medicinal Chemistry

The pyridine ring, a core component of picolinic acid, is a versatile and crucial heterocyclic compound in medicinal chemistry. nih.gov Its nitrogen atom can participate in hydrogen bonding, which can enhance the pharmacokinetic properties of drug candidates. nih.gov Pyridine-containing compounds have a broad range of biological activities and are found in numerous FDA-approved drugs for conditions such as cancer, malaria, and Alzheimer's disease. nih.gov The presence of the pyridine moiety can also improve cellular permeability and binding specificity to target proteins. nih.gov

Similarly, the morpholine moiety is a privileged pharmacophore in medicinal chemistry, valued for its favorable physicochemical, biological, and metabolic properties. researchgate.net It is a common feature in many approved and experimental drugs. researchgate.netcapes.gov.br The inclusion of a morpholine ring can enhance the potency of a molecule by facilitating interactions with target proteins and can also improve properties like solubility and membrane permeability. researchgate.netnih.gov Morpholine derivatives have been investigated for a wide array of therapeutic applications, including as potential anticancer and antinociceptive agents. nih.govnih.gov

Historical Context of Academic Research on Picolinic Acid Derivatives with Morpholine Substitution

Academic interest in picolinic acid derivatives has been long-standing, driven by their diverse biological activities. ontosight.ai The synthesis and modification of these compounds have been a continuous area of research to discover new therapeutic leads. ontosight.ai The incorporation of a morpholine moiety into various molecular scaffolds is also a well-established strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netbohrium.compharmjournal.ru

Rationale for Investigating 4-(4-Morpholinyl)-picolinic Acid in Advanced Research

The investigation of this compound is founded on the synergistic potential of its constituent parts: the picolinic acid core and the morpholine substituent. The picolinic acid framework provides a proven biologically active scaffold with known chelating and immunomodulatory properties. wikipedia.orgontosight.aichemicalbook.com The addition of a morpholine ring at the 4-position of the picolinic acid is a strategic modification intended to modulate the compound's physicochemical and pharmacological properties.

The rationale for this specific substitution pattern includes:

Enhanced Biological Activity: The morpholine moiety is known to improve interaction with biological targets. researchgate.net Its incorporation could potentiate the inherent activities of picolinic acid or introduce new therapeutic properties.

Improved Pharmacokinetics: Morpholine can enhance solubility and membrane permeability, which are critical for drug efficacy. researchgate.netnih.gov This could lead to better absorption and distribution of the compound in biological systems.

Novel Therapeutic Targets: The unique structure of this compound may allow it to interact with novel biological targets that are not effectively addressed by existing compounds. The exploration of morpholine derivatives as mTOR inhibitors is a testament to this potential. nih.gov

Advanced research into this compound would likely focus on its synthesis, characterization, and comprehensive evaluation of its biological activities, including but not limited to its potential as an anticancer, anti-inflammatory, or antiviral agent. Computational studies, such as molecular docking and dynamics simulations, could provide insights into its mechanism of action at a molecular level.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)9-7-8(1-2-11-9)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGUXTKNKZIMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368782
Record name 4-(Morpholin-4-yl)pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66933-68-4
Record name 4-(Morpholin-4-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-yl)pyridine-2-carboxylic acid
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Synthetic Methodologies and Chemical Transformations

Established Strategies for the Synthesis of 4-(4-Morpholinyl)-picolinic Acid

The synthesis of this compound typically involves multi-step reaction sequences, starting from commercially available precursors. The strategic introduction of the morpholine (B109124) moiety onto the picolinic acid backbone is a critical aspect of these synthetic routes.

Detailed Analysis of Key Synthetic Routes and Reaction Conditions

Several key synthetic routes have been established for the preparation of this compound. One common approach begins with the modification of picolinic acid itself. For instance, the nitration of picolinic acid N-oxide using a mixture of sulfuric acid and fuming nitric acid yields 4-nitropicolinic acid N-oxide. umsl.edu This intermediate can then be subjected to catalytic hydrogenation to reduce the nitro group to an amine, affording 4-aminopicolinic acid. umsl.edu

Another strategy involves the use of a starting material like 4-chloropicolinic acid. The chlorine atom at the 4-position serves as a good leaving group for nucleophilic aromatic substitution with morpholine. This reaction is typically carried out in a suitable solvent and may be facilitated by the use of a base.

A distinct method starts with 2-picoline, which can be oxidized to picolinic acid using an oxidizing agent like potassium permanganate (B83412) (KMnO4). orgsyn.org The resulting picolinic acid can then undergo further functionalization at the 4-position.

The reaction conditions for these syntheses are crucial for achieving good yields and purity. For example, the oxidation of 2-picoline with KMnO4 is typically performed in water, and the reaction progress is monitored by the disappearance of the purple permanganate color. orgsyn.org The subsequent workup involves filtering the manganese dioxide byproduct and acidifying the filtrate to precipitate the picolinic acid hydrochloride. orgsyn.org

Utilization of Precursor Compounds and Intermediate Derivatization Steps

The synthesis of this compound relies on a variety of precursor compounds and intermediate derivatization steps. Picolinic acid and its derivatives are fundamental starting materials. wikipedia.orgnih.gov For instance, the synthesis of certain aminopicolinic acid derivatives necessitates the preparation of 4-iodomethylpicolinate. umsl.edu This is achieved through a multi-step process starting with the treatment of picolinic acid with thionyl chloride, followed by reactions with methanol/toluene and then hydroiodic acid and hypophosphorous acid to yield 4-iodopicolinic acid. umsl.edu This intermediate is then esterified to the corresponding methyl ester. umsl.edu

The introduction of the morpholine ring is a key derivatization step. This is often accomplished through a nucleophilic substitution reaction where morpholine displaces a leaving group, such as a halogen, on the picolinic acid ring.

In some synthetic strategies, protection and deprotection of functional groups are necessary. For example, the carboxylic acid group of picolinic acid might be protected as an ester during reactions involving other parts of the molecule, and then deprotected in a later step.

Rational Design and Synthesis of Structurally Related Analogues and Derivatives

The rational design and synthesis of analogues and derivatives of this compound are driven by the desire to explore the structure-activity relationships (SAR) of molecules containing this scaffold. e3s-conferences.org By systematically modifying the core structure, researchers can investigate how changes in chemical composition affect the biological properties of the compounds. nih.govnih.gov

Systematic Modifications on the Picolinic Acid Core Structure

Systematic modifications to the picolinic acid core can involve introducing various substituents at different positions on the pyridine (B92270) ring. For example, the synthesis of 3,4-substituted 2-picolinic acids has been reported, where substituents such as fluorine, chlorine, bromine, methoxy, cyano, or trifluoromethyl groups are introduced. google.com These modifications can significantly alter the electronic and steric properties of the molecule, potentially influencing its interactions with biological targets.

Another approach involves the extension of the picolinic acid structure. For instance, 4-(aminophenylethynyl)picolinic acids have been synthesized through Sonogashira coupling reactions, which introduce a phenylacetylene (B144264) linker at the 4-position. umsl.edu This creates a more extended and rigid molecular framework.

Strategic Variations in the Morpholine Substituent for Enhanced Research Scope

The morpholine moiety itself can be strategically varied to explore its role in molecular interactions. taylorandfrancis.comwikipedia.org The nitrogen atom of the morpholine ring provides a point for further derivatization. taylorandfrancis.com For example, a series of ZSTK474 derivatives were synthesized with various 2-aminoethyl functionalities as replacements for the morpholine group to investigate the role of the morpholine oxygen in PI3K inhibition. nih.gov

Furthermore, the entire morpholine ring can be replaced with other heterocyclic systems to probe the importance of its specific size, shape, and heteroatom composition. For instance, in the development of PI3K inhibitors, the morpholine group in some compounds was replaced with other six-membered aliphatic heterocycles like methylpiperidine. researchgate.net Such modifications can lead to changes in binding affinity and selectivity for different enzyme isoforms. nih.gov

The synthesis of these analogues often follows similar synthetic strategies to the parent compound, with the appropriate modified precursors being used in the key coupling or substitution reactions.

Integration of Bridging Linkers and Conjugates for Advanced Chemical Probes

While specific literature detailing the use of this compound as a bridging linker in advanced chemical probes is not extensively published, the structural characteristics of picolinic acid and its derivatives make them suitable candidates for such applications. Picolinic acid derivatives are known to act as bidentate chelating agents for various metal ions and can be functionalized to connect different molecular entities. wikipedia.orgnih.gov

The structure of this compound features a carboxylic acid group and a pyridine nitrogen, which can coordinate with metal centers. The morpholine substituent at the 4-position of the pyridine ring provides a site for further modification or can influence the electronic properties and solubility of the resulting conjugate. In the context of chemical probes, this molecule could serve as a versatile scaffold. The picolinic acid core can act as a ligand to bind a signaling element (e.g., a fluorescent metal ion), while the morpholine moiety could be linked to a targeting molecule that directs the probe to a specific biological location. The synthesis of related aminopicolinic acids has been explored for their potential use as ligands for transition metals, highlighting the utility of this class of compounds in forming larger, functional complexes. umsl.edu

Advanced Analytical Techniques in Synthetic Verification and Compound Purity

The confirmation of the chemical structure and the assessment of purity for newly synthesized batches of this compound rely on a suite of advanced analytical techniques. These methods provide unambiguous evidence of the compound's identity and quantify the level of any impurities.

Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of organic molecules like this compound. nih.gov

Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. The carboxylic acid group would produce a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretch typically found between 1700 and 1725 cm⁻¹. The pyridine ring would show C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The morpholine moiety would be identified by C-N stretching vibrations and a characteristic C-O-C ether stretch, usually around 1115 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environment. For this compound, one would expect to see distinct signals for the protons on the pyridine ring and the morpholine ring. The pyridine ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm). The eight protons of the morpholine ring would likely appear as two separate multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms. A broad singlet for the carboxylic acid proton would also be present at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum would confirm the carbon skeleton. The carbonyl carbon of the carboxylic acid would have a characteristic signal in the δ 165-175 ppm range. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), while the morpholine carbons would appear in the aliphatic region (typically δ 50-70 ppm).

While specific spectral data for this exact compound is not widely available, analysis of related structures such as picolinic acid and its derivatives provides a strong basis for these expected spectral features. chemicalbook.comresearchgate.net

Employment of Mass Spectrometry (MS) and Elemental Analysis for Compound Identity

Elemental Analysis: This technique determines the mass percentages of each element in the compound, which are then compared to the theoretical values calculated from the molecular formula. For this compound, the identity is confirmed by matching experimental data with the calculated composition based on its molecular formula, C₁₀H₁₂N₂O₃. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of 208.21. chemicalbook.comchemicalbook.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. Fragmentation analysis would likely show the loss of the carboxyl group (-COOH, 45 Da) and characteristic fragments from the cleavage of the morpholine ring. Hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for analyzing picolinic acid and its derivatives in complex mixtures. utsa.edunist.gov

Table 1: Compound Identity Data for this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₂N₂O₃ chemicalbook.comchemicalbook.com
Molecular Weight208.21 g/mol chemicalbook.comchemicalbook.com
CAS Number66933-68-4 chemicalbook.comchemicalbook.com

Utilization of Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation of this compound during its synthesis and for the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. For a polar, ionizable compound like this compound, reversed-phase HPLC would be the method of choice. nih.gov A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector set to a wavelength where the pyridine ring absorbs.

Crystallographic Analysis and Solid State Behavior of Picolinic Acid Derivatives

Single-Crystal X-ray Diffraction Studies of 4-(4-Morpholinyl)-picolinic Acid Analogues

Detailed single-crystal X-ray diffraction (SCXRD) is a cornerstone technique for the precise determination of molecular structures at the atomic level. For picolinic acid and its derivatives, SCXRD studies have been instrumental in understanding their solid-state behavior. Although a dedicated crystallographic study for this compound is not available in the surveyed literature, extensive research on closely related analogues offers a predictive framework for its structural properties.

Studies on various picolinic acid derivatives demonstrate that the introduction of different substituents significantly influences both the molecular conformation and the crystal packing. These changes are driven by a delicate balance of non-covalent interactions, including hydrogen bonding and π-stacking. For instance, the analysis of several picolinic acid derivatives has revealed how minor alterations to the substituents on the pyridine (B92270) ring can lead to substantial changes in the orientation of other parts of the molecule, such as a benzyl ring, which can vary from being planar to perpendicular relative to the pyridine ring researchgate.net.

General crystallographic data for picolinic acid itself shows it crystallizes in the monoclinic system, with variations in the space group observed across different studies, indicating the presence of polymorphism mdpi.com.

Table 1: Representative Crystallographic Data for Picolinic Acid

ParameterPicolinic Acid
Crystal SystemMonoclinic
Space GroupP2₁/a to C2/c
a (Å)~15.0
b (Å)~3.8
c (Å)~7.3
β (°)~91.5
Z4

Note: The values are approximate and can vary between different polymorphic forms and experimental conditions.

Elucidation of Supramolecular Interactions and Crystal Packing Motifs

The amphiphilic nature of picolinic acid allows for the presence of both neutral and zwitterionic forms in the solid state, with the zwitterionic form being more common researchgate.net. This diversity in ionic state contributes to a rich variety of supramolecular synthons. For example, in co-crystals of picolinic acid, the formation of charge-assisted hydrogen bonds is a recurring motif researchgate.net.

Furthermore, π-π stacking interactions between the pyridine rings play a crucial role in the stabilization of the crystal lattice. The interplay between hydrogen bonding and π-stacking interactions is a determining factor in the final crystal structure adopted by these compounds researchgate.net. The morpholine (B109124) substituent in this compound is expected to influence the crystal packing through its potential for hydrogen bond acceptance and through steric effects.

Analysis of Conformational Flexibility and its Influence on Solid-State Structure

Conformational flexibility is a key characteristic of many picolinic acid derivatives, significantly impacting their solid-state structures. The ability of certain substituent groups to rotate around single bonds allows the molecule to adopt different conformations, which can lead to the formation of different polymorphs or co-crystals researchgate.net.

Investigations into Polymorphism and Co-crystallization Phenomena of Picolinic Acid and Related Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon for picolinic acid and its derivatives mdpi.com. Different polymorphs of a substance can exhibit distinct physical properties. The study of polymorphism in picolinic acid has identified at least two polymorphic forms, highlighting the sensitivity of its crystal structure to crystallization conditions mdpi.com.

Co-crystallization is another important aspect of the solid-state chemistry of picolinic acid. By co-crystallizing with other molecules, it is possible to form new crystalline solids with tailored properties. Picolinic acid is a versatile co-former due to its ability to participate in a variety of supramolecular synthons, in both its neutral and zwitterionic forms researchgate.net. The formation of co-crystals can be a strategy to modify the physicochemical properties of a compound. The investigation of co-crystals of picolinic acid with other organic molecules has provided deep insights into the principles of crystal engineering and the design of functional crystalline materials researchgate.netrsc.org.

Biological Activities and Pharmacological Investigations

Comprehensive In Vitro and In Vivo Pharmacological Screening of 4-(4-Morpholinyl)-picolinic Acid

While specific in vitro and in vivo pharmacological screening data for this compound is not extensively detailed in the provided search results, the broader class of picolinic acid derivatives has undergone significant investigation. For instance, various new derivatives of picolinic acid have been synthesized and evaluated for their potential antitumor activities through in vitro cytotoxicity assays against cell lines such as A549 (non-small cell lung cancer) and MCF-7 (breast cancer). pensoft.net These studies often involve molecular docking to predict the binding affinity of the synthesized compounds to relevant biological targets. pensoft.net

Similarly, in vivo studies on related compounds have been conducted. For example, research on picolinic acid (PA), a metabolite of tryptophan, has demonstrated its anabolic effect on bone in both normal and ovariectomized mice, suggesting its potential for treating osteoporosis. nih.gov Another study investigated the effects of PA in aged mice, noting an increase in marrow adiposity without impacting bone mineral density. nih.govresearchgate.net These examples of in vivo research on picolinic acid and its derivatives highlight the diverse pharmacological effects being explored within this chemical family.

Antimicrobial Potential and Evaluation against Pathogenic Microorganisms

The antimicrobial properties of compounds containing the morpholine (B109124) and picolinic acid scaffolds have been a subject of considerable research. The morpholine group, in particular, is recognized for its antimicrobial properties. nih.gov

Picolinic acid itself has demonstrated antibacterial activity against a variety of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Studies have shown its effectiveness against species such as Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Bacillus cereus, Proteus vulgaris, and Micrococcus luteus. researchgate.netresearchgate.net The minimum inhibitory concentration (MIC) for these organisms was reported to be 0.5 mg/mL. researchgate.netresearchgate.net It also showed activity against Enterobacter cloacae (MIC of 1.0 mg/mL), Proteus mirabilis (MIC of 1.5 mg/mL), Bacillus subtilis, Staphylococcus aureus, and Lactococcus lactis (MIC of 2.0 mg/mL). researchgate.net

The presence of a morpholine functional group has been shown to enhance the activity of certain antibacterial agents against resistant Gram-negative bacteria. nih.gov For instance, a 4-(3-morpholinopropylamino)-quinazoline derivative was found to increase the susceptibility of resistant Gram-negative bacteria to antibiotics like chloramphenicol and nalidixic acid. nih.gov While 4-(Phenylsulfonyl) morpholine itself did not show direct antimicrobial activity, it was able to modulate and enhance the activity of aminoglycoside antibiotics against Gram-negative strains. nih.gov

Table 1: Antibacterial Activity of Picolinic Acid

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL)
Serratia marcescens 0.5
Klebsiella pneumoniae 0.5
Escherichia coli 0.5
Shigella flexneri 0.5
Bacillus cereus 0.5
Proteus vulgaris 0.5
Micrococcus luteus 0.5
Enterobacter cloacae 1.0
Proteus mirabilis 1.5
Bacillus subtilis 2.0
Staphylococcus aureus 2.0

The morpholine class of compounds, including derivatives like fenpropimorph and amorolfine, are known for their antifungal properties. nih.gov These compounds typically act by inhibiting enzymes in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. nih.govmdpi.com Silicon-containing analogues of morpholine antifungals have demonstrated potent activity against a range of human fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov

Picolinic acid has also been shown to augment the anti-Candida activity of neutrophils, particularly in the presence of interferon-gamma. nih.gov This suggests a potential synergistic role in combating fungal infections.

Derivatives of picolinic acid have shown notable promise as antitubercular agents. nih.gov Specifically, N′-substituted 4-phenylpicolinohydrazonamides with a thiosemicarbazone moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov One such derivative, N′-(Morpholine-4-carbonothioyl)-4-phenylpicolinohydrazonamide, exhibited very good tuberculostatic activity with a Minimum Inhibitory Concentration (MIC) ranging from 3.1 to 12.5 µg/mL against both standard and drug-resistant strains of M. tuberculosis. nih.gov

Picolinic acid itself has been found to possess anti-mycobacterial activity, both against extracellular and intracellular Mycobacterium avium complex (MAC). nih.gov It can also potentiate the effects of other antimycobacterial drugs. nih.gov Furthermore, 2,4-disubstituted pyridine (B92270) derivatives have demonstrated significant bactericidal activity against Mycobacterium tuberculosis located within human macrophages and in biofilm formations. frontiersin.org

Table 2: Antitubercular Activity of a Picolinic Acid Derivative

Compound Target Organism MIC (µg/mL)

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Picolinic acid, as a metabolite of the kynurenine (B1673888) pathway, is implicated in inflammatory processes. nih.gov Some studies suggest it possesses anti-inflammatory properties. science.gov For instance, picolinic acid has been shown to stimulate the synthesis and release of macrophage inflammatory proteins (MIP) 1α and 1-β by macrophages. nih.gov It can also enhance interferon-γ (IFNγ) dependent nitric oxide synthase (NOS) gene expression, which plays a role in the inflammatory response. nih.gov

The anti-inflammatory potential of morpholine derivatives has also been investigated. japsonline.com For example, certain asymmetrical mono-carbonyl analogs of curcumin containing a morpholine Mannich base have been synthesized and evaluated for their anti-inflammatory activity using the protein denaturation method. japsonline.com

Characterization of Antioxidant Capacity and Reactive Oxygen Species Scavenging

The antioxidant potential of various chemical structures, including those related to picolinic acid, has been a focus of research. The ability of a compound to act as an antioxidant is often linked to its capacity to donate hydrogen atoms or electrons to scavenge free radicals. nih.gov

While direct studies on the antioxidant capacity of this compound are not detailed in the provided results, research on related structures provides some insights. For instance, the antioxidant activity of dipicolinic acid (2,6-pyridinedicarboxylic acid) derivatives has been studied, with some compounds showing significant radical scavenging activity. scispace.com Studies on morpholine Mannich base derivatives have also been conducted to evaluate their antioxidant potential using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging assay. japsonline.comresearchgate.net The presence of hydroxyl groups on an aromatic ring, as seen in many phenolic acids, is a key structural feature for high antioxidant activity. nih.gov

Anticancer and Antitumor Activity Studies

Research into the anticancer potential of picolinic acid derivatives has identified significant activity against various cancer models. One particular derivative, synthesized from the parent molecule picolinic acid and referred to as compound 5 in a key study, has been a focus of such investigations. pensoft.net This compound, this compound, has demonstrated cytotoxic effects that are mediated through complex cellular mechanisms, including the induction of programmed cell death and cellular stress responses. pensoft.netdntb.gov.ua

The cytotoxic activity of this compound has been evaluated against human cancer cell lines using MTT assays. pensoft.net In a study investigating thirteen newly synthesized picolinic acid derivatives, this compound was the only one to demonstrate significant cytotoxicity against the human non-small cell lung cancer cell line, A549. pensoft.net It exhibited a half-maximal inhibitory concentration (IC₅₀) of 99.93 µM after 48 hours of treatment. pensoft.net

Conversely, the compound did not show cytotoxic activity against the MCF-7 human breast cancer cell line. pensoft.netdntb.gov.ua Its selectivity was further noted as it also did not affect non-tumorigenic cells, including the MCF10A cell line and white blood cells. pensoft.net Information regarding its activity against the PC-3 prostate cancer cell line was not available in the reviewed literature.

Cell LineCancer TypeIC₅₀ (µM)Time (hours)Result
A549Non-small cell lung cancer99.9348Active
MCF-7Breast cancer>10048Inactive

The primary mechanism for the anticancer activity of this compound in A549 lung cancer cells is the induction of apoptosis, or programmed cell death. pensoft.net Evidence for apoptosis includes the observation of fragmented nuclei following DAPI staining and DNA laddering patterns on agarose gel electrophoresis. pensoft.netdntb.gov.ua

Further mechanistic studies revealed that the compound triggers the activation of specific effector proteins in the apoptotic cascade. pensoft.net Treatment of A549 cells with the compound led to the activation of caspase-3, caspase-4, and caspase-9. pensoft.netdntb.gov.ua Interestingly, the apoptotic pathway appears to be independent of the mitochondrial release of cytochrome c, as its levels in the cytosol remained unchanged after treatment. pensoft.net However, the compound did promote a greater release of the pro-apoptotic protein Smac/DIABLO from the mitochondria into the cytosol, which facilitates apoptosis by inhibiting inhibitors of apoptosis proteins (IAPs). pensoft.net Specific details on the compound's effect on cell cycle modulation were not extensively covered in the reviewed studies.

A significant component of the mechanism of action for this compound involves the induction of endoplasmic reticulum (ER) stress. pensoft.net The ER is a critical organelle for protein synthesis and folding, and its disruption can lead to cell death. nih.gov Treatment of A549 cells with the compound was found to enhance the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). pensoft.netdntb.gov.ua This event is a key indicator of the unfolded protein response (UPR), which is activated during ER stress. pensoft.net

The effect of the compound on eIF2α phosphorylation was comparable to that of thapsigargin, a well-known and specific inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump that is a classic inducer of ER stress. pensoft.netdntb.gov.ua This finding suggests that the cytotoxicity of this compound is mediated, at least in part, by the activation of an atypical ER stress pathway, ultimately contributing to apoptotic cell death in lung cancer cells. pensoft.net

Exploration of Other Investigated Biological Activities (e.g., Antiparasitic Effects)

Beyond its anticancer properties, derivatives of picolinic acid have been explored for other therapeutic applications, including antiparasitic activity. Research has identified certain picolinic acid derivatives as potent inhibitors of the parasite Toxoplasma gondii, the causative agent of toxoplasmosis. nih.gov

In one study, a picolinic acid derivative, compound 23, was developed that demonstrated dual-stage inhibition of T. gondii, affecting both the rapidly replicating tachyzoites and the dormant bradyzoites. nih.gov This particular derivative was designed from a class of antiparasitic compounds with challenging pharmacological properties and showed significantly enhanced solubility and improved microsomal stability. nih.gov The investigation also confirmed that its mechanism of action was not through hexokinase inhibition, presenting a new scaffold for the development of dual-stage inhibitors of T. gondii. nih.gov While this demonstrates the potential of the picolinic acid chemical class in parasitology, specific studies on the antiparasitic effects of this compound itself were not found in the reviewed literature.

Mechanistic Investigations of Biological Action

Identification of Molecular Targets and Disrupted Signaling Pathways

The biological activity of a compound is defined by its molecular interactions. For 4-(4-morpholinyl)-picolinic acid, potential targets include key cellular signaling kinases, enzymes, and receptors, with possible effects on microbial membrane function.

Direct enzymatic assays on this compound are not widely reported in the current literature. However, the presence of the morpholine (B109124) ring is significant, as this moiety is a cornerstone of numerous well-characterized kinase inhibitors. The compound LY294002, [2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one], is a seminal and specific inhibitor of phosphatidylinositol 3-kinase (PI3K). nih.gov Its morpholine group is crucial for its inhibitory activity.

Furthermore, extensive research has demonstrated that derivatives featuring morpholino-triazine and morpholinopyrrolopyrimidine scaffolds are potent dual inhibitors of PI3Kα and the mammalian target of rapamycin (B549165) (mTOR), key regulators of cell growth and proliferation. nih.govresearchgate.net These inhibitors typically function by binding to the ATP-binding pocket of the kinase domain.

Conversely, studies on the parent compound, picolinic acid, have shown that it does not inhibit upstream signaling molecules like the MAPKs ERK and p38, or the mTOR target protein S6 ribosomal protein in CD4+ T cells. nih.gov This suggests that the picolinic acid backbone itself is not a primary inhibitor of these major kinase cascades, and the potential for kinase inhibition by this compound would likely be conferred by the morpholine addition.

Table 1: Examples of Morpholine-Containing Kinase Inhibitors and Their Targets

Compound Name/Class Scaffold Target Kinase(s) Key Finding
LY294002 Morpholino-chromone PI3K Specific, reversible inhibitor of PI3K. nih.govucsf.edu
PQR626 Morpholino-triazine mTOR Potent, brain-penetrant mTOR inhibitor. researchgate.net
PI-103 Morpholino-pyrimidine PI3K / mTOR Dual inhibitor of the PI3K/mTOR pathway.

This table presents data for structurally related compounds to infer potential activity, not direct data for this compound.

The picolinic acid structure is well-documented as a highly efficient bidentate chelating agent for divalent and trivalent metal ions, including zinc, iron, copper, and manganese. wikipedia.org Its primary mechanism of action in several biological contexts is through this chelation. It is known to interact with and modulate the function of zinc-containing proteins, particularly zinc finger proteins (ZFPs). drugbank.comnih.gov By binding to the zinc ion crucial for the structural integrity of these proteins, picolinic acid can disrupt their conformation and inhibit their function, which is critical in processes like viral replication and cellular homeostasis. drugbank.comnih.gov

The parent compound is also a known agonist for the strychnine-sensitive glycine (B1666218) receptor, suggesting potential neuromodulatory activity. nih.gov

Table 2: Known Molecular Interactions of the Picolinic Acid Scaffold

Target Class Specific Target Example Mechanism of Interaction Biological Consequence
Metal Ions Zinc (Zn²⁺), Iron (Fe²⁺/³⁺) Bidentate Chelation Sequestration of metal ions, facilitation of ion transport. wikipedia.orgnih.gov
Metalloenzymes Zinc Finger Proteins (ZFPs) Disruption of Zinc-binding domain Inhibition of protein function (e.g., viral replication). drugbank.com

This table reflects the activities of the parent compound, picolinic acid.

Specific studies on the effect of this compound on microbial membranes are lacking. However, research on the parent picolinic acid has revealed broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus. The mechanism involves compromising the integrity of the viral membrane, which inhibits the crucial step of virus-cellular membrane fusion required for entry. nih.gov

As a weak organic acid, it is plausible that this compound could interfere with microbial pH homeostasis. Protonated weak acids can diffuse across bacterial cell membranes and deprotonate in the higher pH of the cytoplasm. This process can acidify the cell's interior, disrupting the proton motive force (PMF) and affecting multiple pH-sensitive cellular functions, a mechanism used by many bacteria to trigger an acid stress response. nih.gov

Studies on Cellular Uptake, Distribution, and Intracellular Localization

There is no specific data available detailing the cellular uptake, distribution, or intracellular localization of this compound. However, the parent compound, picolinic acid, is an endogenous metabolite of tryptophan and is known to play a significant role in facilitating the absorption and transport of zinc and other metal ions across cellular membranes, including through the small intestine. wikipedia.orgdrugbank.comnih.gov This suggests that its derivatives may utilize related transport mechanisms. The lipophilicity and charge of the this compound molecule at physiological pH would be key determinants of its ability to passively diffuse across cell membranes or its requirement for specific transporters.

Identification of Specific Biochemical Pathways Affected by this compound

The biological effects of this compound can be contextualized by the known pathways influenced by its parent compound.

Picolinic acid is an endogenous catabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway. wikipedia.orgnih.gov This pathway is itself a critical immunomodulatory axis. Picolinic acid has been shown to be a key mediator of immunosuppression. It selectively suppresses the proliferation and metabolic activity of CD4+ T cells. This effect is not due to broad toxicity but to a specific molecular event: the inhibition of phosphorylation of the c-Myc oncoprotein at serine 62. nih.gov This inhibition prevents T-cell cycle progression and induces a state of anergy. nih.gov

Furthermore, picolinic acid acts as a costimulator of macrophage effector functions, often synergizing with interferon-gamma (IFN-γ) to enhance inflammatory responses. hmdb.ca This dual role as both an immunosuppressant for T-cells and an activator for macrophages highlights its complex immunomodulatory function.

Comprehensive Cytotoxicity and Selectivity Profiling against Eukaryotic Cells

Specific cytotoxicity data for this compound is not available. However, extensive studies on picolinic acid provide a strong indication of its likely effects.

Its cytotoxic effects appear to be selective. For example, its antiviral activity is believed to stem from an initial cytotoxic action that promotes the apoptosis of virus-infected cells, thereby reducing viral replication. nih.gov The response of transformed or cancerous cells to picolinic acid is varied and depends on the specific transforming agent. It can induce cell cycle blocks in either the G1 or G2 phase, or in some cases, has no specific phase-blocking effect. nih.gov

Table 3: Cytotoxic and Cytostatic Effects of Picolinic Acid on Eukaryotic Cells

Cell Type Effect Mechanism Reference
Normal Rat Kidney (NRK) Cells Reversible G1 cell cycle arrest Inhibition of cell cycle progression nih.gov
Human CD4+ T Cells Suppression of proliferation, no effect on viability Inhibition of c-Myc phosphorylation nih.gov
Virus-Infected Cells Cytotoxicity and apoptosis Not fully elucidated nih.gov

This table reflects the activities of the parent compound, picolinic acid.

Structure Activity Relationship Sar Studies

Correlating Specific Structural Modifications of 4-(4-Morpholinyl)-picolinic Acid Analogues with Observed Biological Potency

While direct and extensive SAR studies specifically on this compound are not widely published, valuable insights can be drawn from research on structurally related compounds, such as substituted picolinic acids and other morpholine-containing molecules.

Research on a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has provided some initial SAR insights. In this series, modifications were made to the phenylamino portion of the molecule. The in vitro anticancer activity of these compounds against HepG2 and HCT116 human cancer cell lines revealed that the nature of the substituent on the phenyl ring plays a significant role in their potency. For instance, one of the most potent analogues in this series, compound 5q , demonstrated broad-spectrum antiproliferative activity. mdpi.com This suggests that substitutions at this position can significantly modulate the biological activity of the picolinamide scaffold.

Furthermore, studies on other substituted picolinic acids have highlighted the importance of the substitution pattern on the pyridine (B92270) ring. For example, an investigation into 4-substituted 3-mercaptopicolinic acids as potential hypoglycemic agents revealed that various substituents at the 4-position (such as -OMe, -OC6H5, -SMe, -SH, -Cl, -NH2, and -Et) did not confer hypoglycemic activity in the tested model. nih.gov This indicates a high degree of sensitivity of the biological activity to the nature of the substituent at the 4-position of the picolinic acid ring.

The morpholine (B109124) moiety itself is a well-established pharmacophore in medicinal chemistry, known to often enhance the biological activity of parent compounds. researchgate.net Its inclusion in a molecule can influence properties such as solubility, metabolic stability, and receptor binding. Therefore, modifications to the morpholine ring of this compound, such as the introduction of substituents or its replacement with other heterocyclic rings, would be expected to have a profound impact on biological potency.

A hypothetical SAR exploration of this compound analogues could involve the systematic modification of three key regions: the picolinic acid ring, the morpholine ring, and the linker between them (in this case, a direct bond at the 4-position).

Compound/Analogue Structural Modification Predicted Impact on Biological Potency
This compoundParent CompoundBaseline Activity
Analogues with substituents on the picolinic acid ringIntroduction of electron-donating or electron-withdrawing groups at positions 3, 5, or 6.Potency could be enhanced or diminished depending on the electronic and steric nature of the substituent and its interaction with the biological target.
Analogues with modified morpholine ringIntroduction of substituents on the morpholine ring or replacement with other heterocycles (e.g., piperidine, thiomorpholine).Changes in solubility, lipophilicity, and hydrogen bonding capacity could significantly alter potency and selectivity.
Analogues with different linkersInsertion of a linker (e.g., -CH2-, -O-, -NH-) between the picolinic acid and morpholine rings.Altering the spatial relationship and flexibility between the two rings could impact target binding and, consequently, biological activity.

Identification of Key Pharmacophores and Active Moieties Essential for Biological Efficacy

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert its biological effect. For this compound and its analogues, the key pharmacophoric features can be inferred from its constituent parts and the general principles of medicinal chemistry.

The primary pharmacophoric elements are likely to include:

The Picolinic Acid Moiety: The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its acidic nature may be crucial for interaction with a biological target, potentially through ionic bonding. The pyridine ring itself can participate in π-π stacking or hydrophobic interactions.

The Aromatic System: The pyridine ring of the picolinic acid provides a rigid scaffold and an aromatic system that can engage in various non-covalent interactions with a biological target.

Pharmacophore modeling studies on other classes of biologically active molecules have demonstrated the utility of identifying such key features. For instance, a pharmacophore model for acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors identified an aromatic ring, a negatively ionizable group, and several hydrophobic features as essential for activity. nih.gov Similarly, a pharmacophore model for acetylcholinesterase inhibitors highlighted the importance of specific interactions with key amino acid residues in the active site. nih.gov

A hypothetical pharmacophore model for this compound could be constructed based on these principles. Such a model would serve as a valuable tool for virtual screening of compound libraries to identify new molecules with potentially similar biological activities and for guiding the design of novel analogues. nih.govfrontiersin.org

Assessment of the Impact of Substituent Effects on Biological Activity, Selectivity, and Mechanism

The introduction of substituents onto the core structure of this compound can have a profound impact on its biological activity, selectivity, and mechanism of action. These effects can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Effects: The electronic properties of substituents on the picolinic acid ring can influence the acidity of the carboxylic acid and the electron distribution within the aromatic system. Electron-withdrawing groups (e.g., -NO2, -CN, halogens) can increase the acidity of the carboxylic acid, which may enhance or diminish its interaction with a target. Conversely, electron-donating groups (e.g., -OCH3, -NH2) can decrease acidity. These electronic modifications can also affect the molecule's ability to participate in π-π interactions.

Steric Effects: The size and shape of substituents can influence how a molecule fits into a binding site. Bulky substituents can create steric hindrance, preventing optimal binding. However, in some cases, a bulky group may be beneficial if it can occupy a specific hydrophobic pocket within the target. The position of the substituent is also critical; for example, a substituent at the position ortho to the carboxylic acid could force a change in the conformation of the molecule.

Hydrophobic Effects: The lipophilicity of a molecule, which is influenced by its substituents, can affect its ability to cross cell membranes and reach its target. Increasing lipophilicity can sometimes lead to increased activity, but excessive lipophilicity can result in poor solubility and non-specific binding.

Studies on other heterocyclic compounds have demonstrated the significant role of substituent effects. For example, in a series of pyrrole derivatives, structural alterations and the nature of substituents were found to have a strong implication on their functionality as bioactive compounds. nih.gov Similarly, in a study of morpholine-derived thiazoles, substitutions on a phenyl ring attached to the core structure significantly influenced their inhibitory activity against bovine carbonic anhydrase-II. Specifically, para-nitrophenyl substitution resulted in more potent compounds compared to unsubstituted phenyl or para-chlorophenyl analogues. nih.gov

Substituent Property Potential Impact on this compound Analogues
Electronic (Electron-withdrawing) Increased acidity of the carboxylic acid, altered π-electron density of the pyridine ring.
Electronic (Electron-donating) Decreased acidity of the carboxylic acid, altered π-electron density of the pyridine ring.
Steric (Bulky groups) May cause steric hindrance or facilitate binding to hydrophobic pockets.
Steric (Small groups) Minimal steric impact, allowing for fine-tuning of electronic properties.
Hydrophobic (Lipophilic groups) Increased membrane permeability, potential for enhanced binding to hydrophobic regions of the target.
Hydrophilic (Polar groups) Increased aqueous solubility, potential for new hydrogen bonding interactions.

Development of Predictive Structure-Activity Relationship Models for Future Compound Optimization

To accelerate the process of drug discovery and optimize the properties of lead compounds, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a predictive QSAR model for this compound analogues would involve several key steps:

Data Set Preparation: A series of analogues would need to be synthesized and their biological activities determined.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electronic properties).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. scispace.com

Once a validated QSAR model is established, it can be used to predict the biological activity of virtual or yet-to-be-synthesized compounds. This allows for the in silico screening of large numbers of potential analogues, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources.

For instance, QSAR studies on dipicolinic acid derivatives have identified important structural requirements for their antioxidant activity, such as a low number of double bonds, the absence of tertiary nitrogen atoms, and a higher number of hydrogen bond donors. scispace.com Similarly, 3D-QSAR models have been successfully developed for various classes of enzyme inhibitors, providing insights into the key molecular interactions that determine potency. nih.gov The application of such methodologies to this compound derivatives holds significant promise for the rational design of new and more effective therapeutic agents. pensoft.netmdpi.com

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations to Elucidate Ligand-Target Binding Modes and Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is crucial for understanding the structural basis of a compound's biological activity. The process involves placing the ligand, in this case, 4-(4-Morpholinyl)-picolinic acid, into the binding site of a target protein and evaluating the most stable binding pose, or conformation, using a scoring function. This score provides an estimate of the binding affinity. bio-fount.com

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the methodology can be described. A typical docking simulation would involve:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand is flexibly docked into the defined active site of the receptor. The program explores numerous possible conformations and orientations.

Analysis of Results: The output provides various binding poses ranked by their docking scores. The best pose is analyzed to identify key molecular interactions.

For a compound like this compound, key interactions would likely involve its functional groups:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atom in the pyridine (B92270) ring and the oxygen atom in the morpholine (B109124) ring can act as hydrogen bond acceptors. These interactions with amino acid residues like serine, tyrosine, or histidine in a protein's active site are critical for stable binding. guidechem.com

Hydrophobic Interactions: The pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. discoveryjournals.org

Electrostatic Interactions: The charged carboxylate group can form salt bridges with positively charged residues like lysine (B10760008) or arginine. discoveryjournals.org

By identifying these potential interactions, molecular docking helps rationalize the compound's activity and provides a foundation for designing derivatives with improved potency and selectivity.

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. sciensage.info MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a more realistic representation of the biological environment. nih.gov These simulations are essential for assessing the stability of a docked complex and observing any significant conformational changes that might occur upon ligand binding. researchgate.net

An MD simulation of a this compound-protein complex would reveal:

Binding Stability: The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time (typically hundreds of nanoseconds). A stable, low-RMSD trajectory suggests that the ligand remains securely in the binding pocket.

Conformational Flexibility: MD can show how the ligand and protein adapt to each other. It might reveal that a flexible loop in the protein closes over the ligand to secure it, or that the ligand itself adopts a specific, stable conformation within the active site. sciensage.info

Interaction Persistence: The simulation allows researchers to analyze the persistence of key interactions identified in docking, such as hydrogen bonds. A hydrogen bond that is maintained for a high percentage of the simulation time is considered stable and important for the binding affinity.

MD simulations provide a deeper understanding of the binding event, validating the initial docking poses and offering crucial information on the dynamic nature of the interaction. sciensage.infonih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. Pharmacophore modeling is a powerful tool used in virtual screening to rapidly search large chemical databases for novel compounds that match these essential features. prismbiolab.com

A ligand-based pharmacophore model for this compound would be constructed by identifying its key chemical features:

One Aromatic Ring (AR).

One Hydrogen Bond Acceptor (HBA) from the morpholine oxygen.

One Hydrogen Bond Donor (HBD) from the carboxylic acid's hydroxyl group.

One Negative Ionizable (NI) feature from the carboxylic acid.

This 3D arrangement of features serves as a template or query. This query is then used to screen virtual libraries containing millions of compounds. Molecules from the database that can map their own features onto the pharmacophore query are identified as "hits." These hits are considered potential leads for further investigation, as they are structurally diverse but share the key interactive elements of the original molecule. chemeo.com This approach is highly effective for discovering new chemical scaffolds with the desired biological activity. prismbiolab.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) and Preliminary Toxicity Assessment

For a molecule to be a successful drug, it must not only bind its target effectively but also possess favorable ADME properties. In silico ADME prediction tools, such as SwissADME and pkCSM, are widely used in the early stages of drug discovery to evaluate these properties computationally, helping to identify and filter out compounds with poor pharmacokinetic profiles before committing to expensive experimental studies. bio-fount.com

The fundamental physicochemical properties of this compound, calculated from its structure, form the basis for ADME predictions.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₃PubChem bio-fount.com
Molecular Weight 208.21 g/mol PubChem bio-fount.com
CAS Number 66933-68-4PubChem bio-fount.com
Topological Polar Surface Area (TPSA) 62.7 ŲPubChem bio-fount.com
Hydrogen Bond Donors 1PubChem bio-fount.com
Hydrogen Bond Acceptors 5PubChem bio-fount.com
Rotatable Bonds 2PubChem bio-fount.com
Consensus Log P o/w 0.5PubChem bio-fount.com

This table is interactive. Click on the headers to sort.

Based on its physicochemical properties, various ADME parameters can be predicted.

ParameterPredictionInterpretation
Gastrointestinal (GI) Absorption HighThe molecule is likely to be well-absorbed from the gut. prismbiolab.com
Blood-Brain Barrier (BBB) Permeant NoThe molecule is not expected to cross the blood-brain barrier, potentially reducing CNS side effects. prismbiolab.com
P-glycoprotein (P-gp) Substrate NoThe molecule is unlikely to be actively pumped out of cells by the P-gp efflux transporter.
Water Solubility (Log S) SolubleThe compound is predicted to have good solubility in water.
Lipinski's Rule of Five Yes (0 violations)The compound adheres to the rule, suggesting good oral bioavailability.
Bioavailability Score 0.55This score indicates a good probability of the compound having significant oral bioavailability.

This table is interactive and provides a summary of key predicted ADME properties.

Early computational toxicity assessment focuses on identifying potential liabilities. A key aspect is predicting interactions with Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.

CYP Inhibition: Predictions suggest that this compound is unlikely to be a significant inhibitor of the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). This is a favorable characteristic, suggesting a lower risk of metabolism-based drug interactions.

Hazard Identification: The Globally Harmonized System (GHS) classifications available in public databases provide a preliminary hazard overview. For this compound, classifications include warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation. bio-fount.com It is important to note these are hazard classifications and not a full risk assessment.

Together, these computational analyses provide a comprehensive, multi-faceted profile of this compound, guiding further research by highlighting its potential binding modes, dynamic behavior, and drug-like properties.

Coordination Chemistry and Metal Ion Complexation

Chelation Properties of Picolinic Acid and its Derivatives with Various Metal Ions

Picolinic acid, a pyridine (B92270) derivative with a carboxylic acid at the 2-position, functions as a bidentate chelating agent. wikipedia.org It coordinates with metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group, forming a stable five-membered ring. researchgate.netresearchgate.net This chelation is a common feature among picolinic acid derivatives and is fundamental to their utility in coordination chemistry. researchgate.net The stability of these complexes is influenced by the nature of the metal ion and any additional substituents on the picolinic acid ring.

Synthesis and Characterization of Metal Complexes Involving 4-(4-Morpholinyl)-picolinic Acid

The synthesis of metal complexes with picolinic acid derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netsjctni.edu For this compound, a general synthetic route would involve dissolving the ligand and a chosen metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a solvent such as ethanol (B145695) or water, followed by heating to promote complex formation. sjctni.edu The resulting metal complex may then be isolated as a crystalline solid.

Characterization of these complexes is crucial to determine their structure and properties. Standard analytical techniques employed for this purpose include:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion, evidenced by a shift in the C=O stretching frequency. sjctni.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. ajol.info

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. researchgate.net

Elemental Analysis: To confirm the stoichiometry of the complex. ajol.info

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated water molecules. ajol.info

While specific studies on the synthesis and characterization of metal complexes with this compound are not widely reported, the established methodologies for other picolinic acid derivatives provide a clear framework for such investigations. researchgate.netajol.info

Table 1: Representative Metal Complexes of Picolinic Acid Derivatives and Their Characterization

ComplexSynthesis MethodCharacterization TechniquesReference
[Co(picolinate)₂(H₂O)₂]·2H₂OReaction of cobalt(II) salt with picolinic acid in an aqueous solution.X-ray crystallography, IR spectroscopy, UV-vis spectroscopy researchgate.net
[Mn(picolinate)(acetoacetanilide)(H₂O)]Reaction of MnCl₂·4H₂O with picolinic acid and acetoacetanilide (B1666496) in aqueous-ethanol.Elemental analysis, IR spectroscopy, EPR spectroscopy, TGA researchgate.net
[M(dipicolinate)(H₂O)₂] (M=Co, Ni, Zn, Cd)Reaction of metal salt with dipicolinic acid in an equal molar ratio with stirring.Elemental analysis, FT-IR, ¹H-NMR, ¹³C-NMR, Powder XRD, TGA ajol.info

Investigation of Potential Applications in Biomedical Imaging (e.g., as Magnetic Resonance Imaging Contrast Agents)

Metal complexes with strong chelating agents are of significant interest in the development of contrast agents for magnetic resonance imaging (MRI). Gadolinium(III) (Gd³⁺) based contrast agents are widely used, and their efficacy is dependent on the stability of the Gd³⁺ complex to prevent the release of the toxic free metal ion. Picolinic acid and its derivatives are explored as potential ligands for such applications due to their ability to form stable complexes with lanthanide ions.

The development of enzyme-responsive metal complexes for biomedical imaging is an area of active research. nih.gov These agents can be designed to change their properties in the presence of specific enzymes that are overexpressed in diseased tissues, leading to enhanced imaging contrast. nih.gov While direct research on this compound in this context is limited, its structural features suggest it could be a valuable component in the design of novel MRI contrast agents. The morpholine (B109124) group could be functionalized to include targeting moieties or responsive elements. Further investigation into the relaxivity and stability of its Gd³⁺ or other paramagnetic metal ion (e.g., Mn²⁺) complexes is warranted to assess its potential in this field.

Role in Radioisotope Labeling for Diagnostic and Therapeutic Radiopharmacy

The chelation properties of picolinic acid derivatives also make them suitable candidates for applications in radiopharmacy. Radiopharmaceuticals consist of a chelating molecule, a targeting vector, and a radionuclide. nih.gov The chelator must form a highly stable complex with the radioisotope to ensure it is delivered to the target tissue without being released into the body.

Picolinic acid-based ligands have been investigated for their ability to complex with various radioisotopes used in diagnostic imaging (e.g., with positron emission tomography - PET, or single-photon emission computed tomography - SPECT) and targeted radionuclide therapy. The choice of radioisotope depends on the desired application, with isotopes like ⁶⁸Ga, ⁶⁴Cu, and ¹⁷⁷Lu being commonly used. nih.goveur.nl The synthesis of such radiopharmaceuticals involves the careful labeling of the chelator-vector conjugate with the radioisotope under controlled conditions. eur.nl

The this compound ligand could serve as an effective chelator for a range of radiometals. Its potential for modification allows for the attachment of targeting molecules, such as peptides or antibodies, to direct the radiopharmaceutical to specific cells or tissues. Further studies are required to evaluate the radiolabeling efficiency and in vivo stability of its radiometal complexes to determine its suitability for clinical applications.

Future Research Directions and Translational Perspectives

Advanced Design and Synthesis of Next-Generation Picolinic Acid Derivatives with Enhanced Biological Profiles

The foundation of discovering more potent and selective therapeutic agents lies in the sophisticated design and synthesis of novel molecular entities. For 4-(4-morpholinyl)-picolinic acid analogues, future efforts will likely concentrate on several key areas of chemical modification.

Synthesis of Novel Derivatives: The synthesis of new derivatives is a cornerstone of advancing this chemical class. Researchers have already demonstrated the synthesis of various picolinic acid derivatives, often starting from commercially available picolinic acid or its precursors. pensoft.net Future synthetic strategies may involve multi-component reactions and the use of novel catalysts to improve efficiency and access a wider range of chemical diversity. researchgate.netresearchgate.net For example, palladium-catalyzed cross-coupling reactions have been utilized to create thienylpicolinonitrile derivatives, which can then be converted to the corresponding amidines. nih.gov Similar strategies could be adapted for the synthesis of complex this compound analogues.

Computational Modeling and Docking Studies: In silico methods, such as molecular docking, play a pivotal role in predicting the binding affinity of newly designed compounds with their biological targets. pensoft.net By simulating the interaction between a ligand and a protein at the molecular level, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. For example, docking studies have been used to evaluate the binding of picolinic acid derivatives to the EGFR kinase domain. pensoft.net

Exploration of Novel Therapeutic Applications beyond Currently Identified Findings

While picolinic acid and its derivatives have shown promise in several therapeutic areas, including as antiviral and anticancer agents, the full therapeutic potential of this compound analogues remains largely unexplored. pensoft.netnih.gov

Anticancer Potential: Picolinic acid derivatives have demonstrated considerable antitumor effects. pensoft.net Future research could investigate the efficacy of this compound analogues against a broader range of cancer cell lines, including those known to be resistant to current therapies. Mechanistic studies will be crucial to elucidate the specific pathways through which these compounds exert their cytotoxic effects, such as the induction of apoptosis or cell cycle arrest. pensoft.netnih.gov

Antiviral Activity: Picolinic acid itself has been identified as a broad-spectrum inhibitor of enveloped viruses. nih.gov The unique structural features of this compound may confer enhanced or novel antiviral properties. Screening these compounds against a panel of clinically relevant viruses could uncover new therapeutic opportunities.

Enzyme Inhibition: The pyridine (B92270) carboxylic acid scaffold is a key component in many enzyme inhibitors. nih.gov Investigating the inhibitory activity of this compound derivatives against various enzyme classes, such as kinases, proteases, or metabolic enzymes, could lead to the discovery of new drugs for a wide range of diseases.

Development of Robust In Vivo Efficacy Models and Initiation of Preclinical Studies

The successful translation of a promising compound from the laboratory to the clinic hinges on rigorous preclinical evaluation. This involves the use of relevant animal models to assess in vivo efficacy and gather essential pharmacokinetic and pharmacodynamic data.

Xenograft Models for Cancer Research: To evaluate the in vivo antitumor efficacy of novel this compound derivatives, researchers can utilize xenograft models where human cancer cells are implanted into immunocompromised mice. mdpi.com These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Infection Models for Antiviral Studies: For compounds showing antiviral potential, in vivo infection models are indispensable. These models, which can range from small animals to non-human primates, are used to determine if a compound can effectively reduce viral load and improve disease outcomes. nih.gov

Strategic Approaches to Address Identified Liabilities and Improve Pharmacokinetic Properties

Even compounds with excellent in vitro activity can fail in later stages of development due to poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism.

Improving Physicochemical Properties: The physicochemical properties of a drug molecule, including its solubility and stability, have a direct impact on its bioavailability. nih.gov Techniques such as cocrystallization can be employed to improve these properties without altering the chemical structure of the active pharmaceutical ingredient (API). researchgate.netnih.gov The use of different coformers, including other pharmaceutically acceptable acids or bases, can lead to the formation of new solid forms with enhanced dissolution rates.

Formulation Strategies: Various formulation strategies can be utilized to improve drug absorption and bioavailability. These include milling, solid dispersions, and the use of nanoparticles or liposomal formulations. nih.gov

Chemical Modifications: In some cases, chemical modification of the drug molecule itself may be necessary to overcome pharmacokinetic liabilities. This could involve the introduction of specific functional groups to enhance solubility or block sites of metabolic attack.

Integration of Emerging Methodologies in the Comprehensive Study of this compound Analogues

The field of drug discovery is constantly being advanced by the development of new technologies and methodologies. The comprehensive study of this compound analogues will benefit from the integration of these emerging tools.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. This technology can accelerate the identification of initial "hits" from a diverse collection of this compound derivatives.

Advanced Analytical Techniques: Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are essential for the characterization and quantification of new compounds and their metabolites. nih.govmdpi.com Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure of molecules, providing insights into their conformation and intermolecular interactions. nih.gov

"Omics" Technologies: The use of genomics, proteomics, and metabolomics can provide a more holistic understanding of a drug's mechanism of action and its effects on biological systems. These technologies can help to identify novel drug targets and biomarkers of drug response.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(4-Morpholinyl)-picolinic acid and its derivatives?

  • Methodology : Utilize palladium-catalyzed decarboxylative cross-coupling reactions, as demonstrated in studies involving 4-picolinic acid derivatives (e.g., coupling with aryl halides using PdCl₂ adducts of phosphine ligands) . Key steps include:

  • Optimizing reaction temperature (e.g., 80–100°C) and solvent systems (e.g., DMF/H₂O mixtures).
  • Monitoring reaction progress via TLC or HPLC to ensure complete decarboxylation.
    • Validation : Characterize products using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How should this compound be stored to maintain stability?

  • Guidelines :

  • Store under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation or hydrolysis .
  • Use desiccants to avoid moisture absorption, which may degrade morpholine-containing compounds.
    • Validation : Perform periodic purity checks via LC-MS or 1H^1H NMR to detect decomposition .

Q. What analytical techniques are recommended for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Assign peaks using 1H^1H-1H^1H COSY and HSQC to resolve overlapping signals, particularly in the morpholine and pyridine regions .
  • Mass Spectrometry : Use ESI-MS in negative ion mode for accurate molecular weight confirmation (e.g., observed m/z 325.97 for a related phosphonomethyl derivative) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in reactions involving this compound derivatives?

  • Experimental Design :

  • Screen ligands (e.g., N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine) to enhance Pd catalyst turnover .
  • Compare yields under varying substrate ratios (e.g., 1:1 vs. 1:2 acid/aryl halide) and catalyst loadings (1–5 mol%).
    • Data Analysis : Use kinetic studies (e.g., initial rate measurements) to identify rate-limiting steps. Address contradictions (e.g., low yield despite high conversion) by investigating side reactions via GC-MS .

Q. What strategies resolve contradictions in biological activity data for morpholine-picolinic acid hybrids?

  • Approach :

  • Replicate assays under standardized conditions (e.g., fixed pH using MOBS buffer) to control for experimental variability .
  • Use computational docking (e.g., AutoDock Vina) to verify binding affinity trends with target enzymes (e.g., IDO or kinases) .
    • Case Study : For inconsistent antimicrobial results, correlate MIC values with bacterial efflux pump activity using ethidium bromide accumulation assays .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Framework :

  • Synthesize analogs with substitutions at the morpholine nitrogen (e.g., alkylation) or picolinic acid carboxyl group (e.g., esterification) .
  • Test in vitro bioactivity (e.g., IC₅₀ against cancer cell lines) and correlate with electronic parameters (Hammett σ values) .
    • Data Integration : Apply multivariate analysis (e.g., PCA) to identify dominant SAR drivers, such as steric effects vs. hydrogen-bonding capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.